molecular formula C8H10BrNO2S B13316534 2-Bromo-N,3-dimethylbenzene-1-sulfonamide

2-Bromo-N,3-dimethylbenzene-1-sulfonamide

Cat. No.: B13316534
M. Wt: 264.14 g/mol
InChI Key: KWNRAMAPJVMDPS-UHFFFAOYSA-N
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Description

2-Bromo-N,3-dimethylbenzene-1-sulfonamide is a synthetic organic compound of significant interest in research and development, particularly in medicinal chemistry and chemical biology. This molecule integrates a bromo-substituted aromatic ring with a dimethyl-substituted sulfonamide functional group. The sulfonamide group is a privileged pharmacophore in medicinal chemistry, known for its presence in a wide range of bioactive molecules, including antibacterial agents, carbonic anhydrase inhibitors, anticonvulsants, and anti-inflammatory drugs . The bromine atom at the 2-position and the methyl group at the 3-position offer distinct vectors for further synthetic modification via cross-coupling reactions and other transformations, making this compound a versatile building block for the creation of diverse chemical libraries. Primary Research Applications: • Chemical Synthesis Intermediate: This compound is primarily valued as a key intermediate in organic synthesis. The bromo group is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig animations, allowing for the introduction of complex aromatic and heteroaromatic systems. The sulfonamide group can also be further functionalized, providing a multi-functional scaffold for constructing more complex molecules . • SAR Studies for Drug Discovery: Researchers can utilize this compound to develop novel sulfonamide-based analogs for structure-activity relationship (SAR) studies. By systematically modifying the core structure, scientists can investigate the role of steric and electronic factors in biological activity, aiding in the optimization of new lead compounds for various therapeutic targets. • Biochemical Probe Development: The structural features of this sulfonamide derivative make it a candidate for the development of biochemical probes. These probes can be used to study enzyme function, particularly those known to interact with sulfonamide moieties, such as carbonic anhydrases, or to identify new biological targets through protein-binding assays. Handling and Safety: While a specific safety data sheet for this exact compound is not available, analogous bromo-aromatic and sulfonamide compounds suggest careful handling is required. Refer to the specific Certificate of Analysis for detailed safety information. This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

2-bromo-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3

InChI Key

KWNRAMAPJVMDPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC)Br

Origin of Product

United States

Preparation Methods

Synthesis via Bromination of N,3-Dimethylbenzene-1-sulfonamide

The synthesis of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide typically starts with the preparation of N,3-dimethylbenzene-1-sulfonamide . This can be achieved by reacting 3-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to form the sulfonamide.

Step 1: Formation of Sulfonyl Chloride

  • React 3-dimethylbenzene with chlorosulfonic acid in the presence of a catalyst like aluminum chloride.
  • The reaction mixture is then quenched with ice water, and the resulting sulfonyl chloride is isolated.

Step 2: Formation of Sulfonamide

  • React the sulfonyl chloride with ammonia or an appropriate amine (e.g., methylamine for N-methylation) in the presence of a base like pyridine.
  • The resulting sulfonamide is purified through recrystallization.

Step 3: Bromination

  • The sulfonamide is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like dichloromethane or acetic acid.
  • The reaction conditions are optimized to favor the formation of the 2-bromo derivative.

Alternative Routes

Alternative routes may involve the use of different starting materials or conditions to improve yield and purity. For instance, using a palladium-catalyzed reaction can enhance selectivity and reduce side reactions.

Challenges and Optimization Strategies

Challenges

  • Regioselectivity : Achieving high regioselectivity for the bromination step can be challenging. The use of directing groups or specific catalysts can help.
  • Yield and Purity : Maximizing yield and purity requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.

Optimization Strategies

  • Solvent Selection : Choosing a solvent that facilitates the bromination reaction without promoting side reactions is crucial. Solvents like dichloromethane or acetic acid are commonly used.
  • Catalyst Selection : Employing catalysts like palladium or copper can enhance the efficiency of the bromination step.
  • Reaction Conditions : Optimizing temperature and reaction time can significantly impact yield and purity.

Analytical Techniques

To confirm the structural integrity and purity of This compound , several analytical techniques are employed:

Data Tables

Table 1: Reaction Conditions for Bromination

Reagent Solvent Temperature (°C) Time (hours) Yield (%)
NBS DCM Room Temperature 2-3 80-90
Br2 AcOH 0-5 1-2 70-80

Table 2: Analytical Data for this compound

Technique Data
H NMR δ 7.8-8.2 (m, 3H), δ 2.5 (s, 3H), δ 2.3 (s, 3H)
C NMR δ 143.5, 134.2, 129.5, 128.5, 21.5, 19.2
MS m/z 294.02 (M+1)
HPLC Purity >95%

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

2-Bromo-N,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS: 1863276-25-8)
  • Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .
  • Key Differences : Bromine at position 3 and methyl at position 2 (vs. bromine at 2 and methyl at 3 in the target compound).
  • Implications : Altered electronic and steric effects may influence reactivity in substitution or coupling reactions.
3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8)
  • Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .
  • Key Differences : Bromine at position 3 and methyl at position 5.
  • Implications : Increased steric hindrance near the sulfonamide group could reduce nucleophilic attack efficiency.

Halogen-Substituted Derivatives

2-Fluoro-N,3-dimethylbenzene-1-sulfonamide
  • Molecular Formula: C₈H₁₀FNO₂S (MW: 249.04 g/mol) .
  • Key Differences : Bromine replaced by fluorine.
  • Lower molecular weight and reduced steric bulk compared to bromine analogs may improve solubility in polar solvents.

Functional Group Variants

3-Bromo-N-hydroxybenzene-1-sulfonamide (CAS: 950833-93-9)
  • Molecular Formula: C₆H₆BrNO₃S (MW: 252.09 g/mol) .
  • Key Differences : Hydroxyl group replaces the N-methyl substituent.
  • Implications: Enhanced hydrogen-bonding capacity increases polarity, improving aqueous solubility. Potential for oxidative instability compared to methylated analogs.
4-Bromo-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-nitrophenyl)benzenesulfonamide
  • Molecular Formula : C₂₁H₁₂BrF₂N₃O₄S (MW: 544.31 g/mol) .
  • Key Differences : Incorporates an oxadiazole ring and nitro group.
  • Implications :
    • Extended conjugation and heterocyclic structure may enhance biological activity (e.g., antimicrobial or kinase inhibition).
    • Higher molecular weight and lipophilicity could reduce bioavailability.

Research Findings and Implications

  • Positional Isomerism : Bromine and methyl group positions significantly affect electronic distribution. For example, bromine at C2 (target compound) may deactivate the ring more strongly than at C3, altering reactivity in electrophilic substitution .
  • Functional Group Modifications : Hydroxyl-substituted derivatives show increased polarity, making them suitable for applications requiring water-soluble intermediates, though stability may be compromised .

Biological Activity

2-Bromo-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This compound is characterized by its unique molecular structure, which includes a bromine atom and a sulfonamide functional group, contributing to its reactivity and biological interactions.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₈H₁₀BrNO₂S
Molecular Weight264.14 g/mol
IUPAC Name2-bromo-N,3-dimethylbenzenesulfonamide
InChIInChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Canonical SMILESCC1=C(C(=CC=C1)S(=O)(=O)NC)Br

The biological activity of this compound is primarily attributed to its interaction with various enzymes. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The presence of the bromine atom and methyl groups enhances the compound's overall reactivity and binding affinity to target molecules.

Antibacterial Properties

Sulfonamides, including derivatives like this compound, are known for their antibacterial properties. They exert their effects by inhibiting bacterial folate synthesis. Studies have shown that modifications in the sulfonamide structure can significantly enhance antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Recent research has indicated that this compound may inhibit specific carbonic anhydrase (CA) isoforms. For instance, in vitro studies demonstrated that certain sulfonamide derivatives exhibit significant inhibitory activity against tumor-associated CA IX and CA XII isoforms . This inhibition has implications for cancer treatment strategies as it can affect tumor microenvironmental pH.

Study on Cell Viability

A notable study evaluated the effects of this compound on cell viability in various cancer cell lines. The compound was tested at increasing concentrations (5–160 μM) on HCT-116 cells using an MTT assay. Results indicated a concentration-dependent inhibition of cell growth, suggesting potential applications in cancer therapeutics .

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides revealed that structural modifications significantly influence biological activity. For example, compounds with electron-withdrawing groups demonstrated enhanced inhibitory effects on CA IX compared to their unsubstituted counterparts. This finding underscores the importance of molecular structure in designing effective inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N,3-dimethylbenzene-1-sulfonamide, and how can purity be ensured?

  • Methodological Answer : Microwave-assisted synthesis (100°C, 1 hour) with dimethyl sulfoxide as a solvent has shown high efficiency for analogous brominated sulfonamides . Post-synthesis, purify via flash column chromatography using ethyl acetate/hexane gradients (20–30% ethyl acetate) to isolate the product. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl and bromo groups). For example, aromatic protons in the range δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 278.0 for C8_8H10_{10}BrNO2_2S) .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (SCXRD) with SHELXTL software can resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can conflicting data between experimental crystal structures and computational models be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with SCXRD data. Discrepancies in dihedral angles (>5°) may indicate solvent effects or crystal packing forces. Use Mercury software for overlay analysis .

Q. What strategies are effective for studying its reactivity as a synthetic intermediate?

  • Methodological Answer :

  • Kinetic Studies : Monitor nucleophilic substitution (e.g., Suzuki coupling) via 1^1H NMR to track bromide displacement. Use pseudo-first-order conditions with excess arylboronic acid .
  • Mechanistic Probes : Introduce isotopically labeled reagents (e.g., 18^{18}O-water) to trace sulfonamide hydrolysis pathways. Analyze products via LC-MS .

Q. How can researchers evaluate the biological activity of this compound systematically?

  • Methodological Answer :

  • Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against E. coli and S. aureus. Prepare stock solutions in DMSO (<1% v/v) and test concentrations from 0.5–128 µg/mL .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 cells. Normalize IC50_{50} values to positive controls (e.g., doxorubicin) and validate with triplicate runs .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting inconsistent biological activity data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare activity across replicates. Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

Q. How can computational modeling predict regioselectivity in further derivatization?

  • Methodological Answer : Perform Fukui function analysis (via Gaussian 16) to identify electrophilic/nucleophilic sites. Compare with experimental results from halogenation or nitration reactions .

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